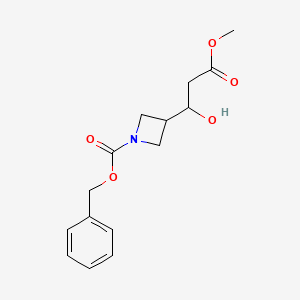
2-(4-Mercaptophenoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Mercaptophenoxy)ethanol is an organic compound characterized by the presence of a mercapto group (-SH) and a phenoxy group attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Mercaptophenoxy)ethanol typically involves the nucleophilic substitution reaction of 4-mercaptophenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds as follows:
4-Mercaptophenol+Ethylene oxide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-(4-Mercaptophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Ethers, esters.
科学的研究の応用
2-(4-Mercaptophenoxy)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2-(4-Mercaptophenoxy)ethanol involves its interaction with molecular targets through its mercapto and hydroxyl groups. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Mercaptophenol: Similar structure but lacks the ethanol backbone.
Phenoxyethanol: Contains a phenoxy group but lacks the mercapto group.
Ethanol, 2-(4-methylphenoxy)-: Similar structure but with a methyl group instead of a mercapto group.
Uniqueness
2-(4-Mercaptophenoxy)ethanol is unique due to the presence of both mercapto and phenoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H10O2S |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
2-(4-sulfanylphenoxy)ethanol |
InChI |
InChI=1S/C8H10O2S/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,9,11H,5-6H2 |
InChIキー |
MCBXLJCOMLRSQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCCO)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide](/img/structure/B13964432.png)
![1,3-Dioxolo[4,5-B]pyridine-6-thiol](/img/structure/B13964433.png)
![N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine](/img/structure/B13964441.png)


![3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)

![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
![Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)
![[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13964485.png)

